molecular formula C10H7F2NO B13162215 3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile

3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13162215
M. Wt: 195.16 g/mol
InChI Key: OMVUXYWDGOJWPC-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a difluorophenyl group, a methyloxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product through a series of steps involving nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor function, leading to various biological outcomes. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)-2-methyloxirane-2-carbonitrile
  • 3-(2,6-Difluorophenyl)-3-methyloxirane-2-carboxamide
  • 3-(2,6-Difluorophenyl)-3-methyloxirane-2-carboxylic acid

Uniqueness

3-(2,6-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the difluorophenyl and methyloxirane groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7F2NO/c1-10(8(5-13)14-10)9-6(11)3-2-4-7(9)12/h2-4,8H,1H3

InChI Key

OMVUXYWDGOJWPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C=CC=C2F)F

Origin of Product

United States

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